Glycine, N-(2-amino-2-oxoethyl)-
Overview
Description
Glycine, N-(2-amino-2-oxoethyl)- is a useful research compound. Its molecular formula is C4H8N2O3 and its molecular weight is 132.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Glycine Nitrogen Metabolism
Glycine plays a critical role in human protein metabolism, as demonstrated by studies involving [15N]Glycine tracers to explore glycine nitrogen metabolism. These studies reveal the rapid interconversion between glycine and serine, indicating that nitrogen from these amino acids can enter major transaminating pools, contributing significantly to the amino acid metabolism in humans (Matthews et al., 1981).
Impact on Schizophrenia Treatment
Research has explored the potential benefits of glycine when added to conventional antipsychotic treatments, suggesting that glycine can augment the efficacy of treatments like olanzapine and risperidone. These findings support the hypothesis that glycine site agonists may ameliorate negative and cognitive symptoms in schizophrenia, providing a promising avenue for enhancing treatment outcomes (Heresco-Levy et al., 2004).
Glycine as a Biomarker in Brain Tumors
High-resolution magic angle spinning magnetic resonance spectroscopy studies have identified glycine as a potential biomarker for differentiating among types of brain tumors. Elevated levels of glycine were observed in various types of brain biopsies, suggesting its utility in tumor classification and highlighting the critical role of glycine in brain tumor biochemistry (Righi et al., 2009).
Glycine in Insulin Resistance and Diabetes
Metabolomic profiling has linked amino acid patterns, including glycine levels, with insulin sensitivity and the risk of type 2 diabetes. Lower glycine levels were associated with decreased insulin sensitivity and increased risk of diabetes, suggesting that glycine metabolism plays a significant role in glucose homeostasis and the pathophysiology of diabetes (Palmer et al., 2015).
Glycine and Immune Response in Type 2 Diabetes
Studies on glycine treatment in patients with Type 2 diabetes have shown that it can significantly reduce proinflammatory cytokines while increasing interferon-γ levels. These effects suggest that glycine supplementation could modulate the immune response and potentially mitigate tissue damage caused by chronic inflammation in diabetes (Cruz et al., 2008).
Properties
IUPAC Name |
2-[(2-amino-2-oxoethyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-3(7)1-6-2-4(8)9/h6H,1-2H2,(H2,5,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEZYTUWDZADKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473674 | |
Record name | Glycine, N-(2-amino-2-oxoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7365-83-5 | |
Record name | N-(2-Amino-2-oxoethyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7365-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-(2-amino-2-oxoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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